molecular formula C14H16ClN3O4S B2991179 ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1324011-68-8

ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2991179
CAS No.: 1324011-68-8
M. Wt: 357.81
InChI Key: POJODVDFYCQXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule featuring a sulfamoyl group at position 5, a 3-chlorobenzyl substituent on the sulfamoyl nitrogen, and an ethyl carboxylate at position 2.

Properties

CAS No.

1324011-68-8

Molecular Formula

C14H16ClN3O4S

Molecular Weight

357.81

IUPAC Name

ethyl 3-[(3-chlorophenyl)methylsulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H16ClN3O4S/c1-3-22-14(19)12-9(2)17-18-13(12)23(20,21)16-8-10-5-4-6-11(15)7-10/h4-7,16H,3,8H2,1-2H3,(H,17,18)

InChI Key

POJODVDFYCQXAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NCC2=CC(=CC=C2)Cl)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₀H₁₃ClN₄O₄S
  • Molecular Weight : 300.75 g/mol

This pyrazole derivative features a sulfamoyl group, which is known for enhancing biological activity through various mechanisms.

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines. They inhibit key signaling pathways involved in tumor growth and metastasis, including BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
  • Antibacterial Properties : Some studies suggest that pyrazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development .

Research Findings

A review of available literature reveals several important findings regarding the biological activity of this compound:

  • Anticancer Studies :
    • In vitro studies demonstrated that this compound exhibits cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The compound was tested in combination with doxorubicin, showing a synergistic effect that enhances the overall cytotoxicity .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis has indicated that modifications to the pyrazole ring and the sulfamoyl group significantly affect the biological activity. For instance, substituents on the benzyl moiety can alter potency and selectivity against different targets .
  • Antimicrobial Activity :
    • The compound has been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth. This suggests potential applications in treating bacterial infections .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Case Study 1 : A study examined a series of pyrazole derivatives for their antitumor properties. This compound was among those tested, revealing significant inhibition of cell proliferation in vitro .
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in inflammation markers, supporting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs differ in substituents on the sulfamoyl group, pyrazole ring, or carboxylate moiety. These variations influence physicochemical properties and bioactivity:

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (¹H-NMR, MS) Biological Activity
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 3-Cl-4-MePh sulfamoyl N/A N/A N/A Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 3-Me, 1-Ph, 4-Ph-carboxamide 133–135 68 δ 8.12 (s, 1H), MS [M+H]+ 403.1 Not reported
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl-Me sulfamoyl, oxadiazole N/A N/A N/A Antifungal (C. albicans)
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters 3-MeS, variable 5-substituents N/A N/A IR: ~1650 cm⁻¹ (C=O), MS: Variable Analgesic, anti-inflammatory

Key Observations :

  • Sulfamoyl Group Substitution: The target compound’s 3-chlorobenzyl group contrasts with phenyl (e.g., 3a ) or cyclohexyl-ethyl (LMM11 ) substituents.
  • Pyrazole Ring Modifications : Replacement of the 3-methyl group with methylsulfanyl (as in ) introduces a sulfur atom, which may alter electronic properties and metabolic stability.
  • Carboxylate vs. Carboxamide : Ethyl carboxylate esters (target compound, ) are typically more hydrolytically stable than carboxamides (3a ), affecting bioavailability.
Physicochemical and Spectroscopic Comparisons
  • Melting Points : Pyrazole carboxamides with aryl substituents (e.g., 3a, 3b ) exhibit higher melting points (133–174°C) than esters, likely due to stronger intermolecular hydrogen bonding. The target compound’s ester group may lower its melting point relative to carboxamides.
  • Spectral Signatures :
    • ¹H-NMR : The target’s 3-chlorobenzyl group would produce aromatic protons at δ ~7.3–7.5 (similar to 3b ).
    • Mass Spectrometry : A molecular ion [M+H]+ near m/z 398–437 is expected, consistent with analogs like 3d ([M+H]+ 421.0 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.